molecular formula C23H30N3NaO4S2 B1663602 Batimastat (sodium salt)

Batimastat (sodium salt)

Cat. No.: B1663602
M. Wt: 499.6 g/mol
InChI Key: VWABIWQKZWQAKG-WXLIBGKBSA-N
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Mechanism of Action

Batimastat, also known as Batimastat Sodium, is a potent broad-spectrum matrix metalloproteinase inhibitor (MMPI) with significant therapeutic potential .

Target of Action

Batimastat primarily targets matrix metalloproteinases (MMPs), a group of enzymes that play a crucial role in tissue remodeling and degradation of the extracellular matrix . The primary targets of Batimastat include MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9 .

Mode of Action

Batimastat interacts with its targets by mimicking the natural substrates of MMPs . This results in competitive, potent, but reversible inhibition of these enzymes . The inhibition of MMPs prevents the degradation of the extracellular matrix, which is a key process in the progression of diseases such as cancer .

Biochemical Pathways

The inhibition of MMPs by Batimastat affects several biochemical pathways. For instance, it has been shown to activate apoptosis via caspases and ERK1/2 pathways . This can lead to cell death, particularly in cancer cells, thereby inhibiting tumor growth and metastasis .

Pharmacokinetics

It is known that batimastat cannot be administered orally . This is a limitation as it means the drug must be administered through other routes, such as injection, which can lead to complications such as peritonitis .

Result of Action

Batimastat has been shown to decrease cell viability and density in a dose-, time-, administration-scheme-, and cell-line-dependent manner . It is particularly effective in inducing apoptosis and cell cycle arrests in acute myeloid leukemia (AML) cells . These effects highlight the potential of Batimastat as a therapeutic agent in hematological malignancies .

Action Environment

The action of Batimastat can be influenced by various environmental factors. For instance, the microenvironment in hematopoietic tissues plays a critical role in the effectiveness of Batimastat . Furthermore, the daily administration of lower doses of Batimastat may mitigate treatment toxicity, suggesting that the dosing schedule can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Batimastat Sodium interacts with several enzymes, proteins, and other biomolecules. It inhibits MMPs, including MMP-1, MMP-2, MMP-9, MMP-7, and MMP-3, with IC50 values of 3, 4, 4, 6, and 20 nM respectively . The nature of these interactions is competitive, potent, but reversible .

Cellular Effects

Batimastat Sodium influences cell function by inhibiting MMPs, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . Its inhibition of MMPs can affect the degradation of the extracellular matrix, a critical process in cellular growth and migration .

Molecular Mechanism

Batimastat Sodium exerts its effects at the molecular level through binding interactions with MMPs, leading to their inhibition . This inhibition can result in changes in gene expression related to cell growth and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Batimastat Sodium have been observed over time. For instance, it has been shown to effectively block the growth of human ovarian carcinoma xenografts and murine melanoma metastasis .

Dosage Effects in Animal Models

In animal models, the effects of Batimastat Sodium vary with different dosages. For example, treatment with Batimastat Sodium (60 mg/kg i.p. every other day, for a total of eight injections) concomitantly with cisplatin completely prevented growth and spread of human ovarian carcinoma xenografts .

Metabolic Pathways

Batimastat Sodium is involved in the metabolic pathways related to the degradation of the extracellular matrix, interacting with enzymes such as MMPs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BB-94 sodium salt involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the hydroxamic acid moiety and the incorporation of the thienyl and isobutyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of BB-94 sodium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

BB-94 sodium salt primarily undergoes reactions typical of hydroxamic acids and thioethers. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

BB-94 sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.

    Biology: Employed in research to understand the role of matrix metalloproteinases in tissue remodeling, inflammation, and cell migration.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and metastasis.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting matrix metalloproteinases

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BB-94 sodium salt is unique due to its synthetic origin and broad-spectrum inhibition of multiple matrix metalloproteinases. Unlike natural inhibitors, it can be produced in large quantities and modified to enhance its properties. Its ability to inhibit a wide range of matrix metalloproteinases makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

sodium;(2R,3S)-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-N'-oxido-3-(thiophen-2-ylsulfanylmethyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19H,12-14H2,1-3H3,(H3-,24,25,26,27,28,29,30);/q-1;+1/t17-,18+,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWABIWQKZWQAKG-WXLIBGKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CSC1=CC=CS1)C(=O)N[O-])C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)N[O-])C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N3NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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